(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Description
Significance of Chiral Amines as Research Scaffolds in Organic Chemistry
Chiral amines are a cornerstone of modern organic synthesis and medicinal chemistry due to their prevalence in biologically active molecules and their utility as versatile synthetic tools. They serve as indispensable building blocks, introducing stereochemical complexity into target molecules with precision. ijrpc.com The presence of a stereogenic center adjacent to the nitrogen atom allows for specific spatial arrangements, which is critical for molecular interactions in biological systems.
In academic research, chiral amines are widely employed in asymmetric synthesis. They can function as:
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved.
Chiral Catalysts or Ligands: Used in smaller, catalytic amounts to generate large quantities of enantiomerically enriched products. Chiral amines and their derivatives can act as chiral bases, phase-transfer catalysts, or as ligands for transition metals in a vast array of asymmetric reactions.
Chiral Resolving Agents: Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which can then be separated by physical methods like crystallization.
The utility of chiral amines as scaffolds is underscored by their presence in a significant portion of pharmaceutical compounds across various therapeutic areas. Their ability to form key hydrogen bonds and ionic interactions makes them crucial components of many pharmacophores.
Role of Imidazole (B134444) Moieties in Ligand Design and Chemical Biology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is another privileged structure in chemistry and biology. Its unique electronic and structural properties make it a highly versatile component in ligand design and a common motif in biologically active molecules, including the amino acid histidine.
In the context of ligand design, the imidazole moiety offers several key features:
Coordination Sites: The "pyridine-like" sp²-hybridized nitrogen atom is a potent metal coordinating site, making imidazole derivatives excellent ligands for a wide range of transition metals. This property is heavily exploited in the development of catalysts for organic synthesis and the construction of metal-organic frameworks (MOFs). chemicalbook.comnih.gov
Hydrogen Bonding: The "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor. This dual capability allows imidazole-containing molecules to participate in intricate hydrogen-bonding networks, which is crucial for molecular recognition at enzyme active sites and receptors. chemicalbook.com
Aromaticity and π-π Stacking: As an aromatic ring, imidazole can engage in π-π stacking interactions with other aromatic systems, further stabilizing ligand-protein or drug-receptor complexes. chemicalbook.com
These properties make imidazole derivatives frequent components of enzyme inhibitors, therapeutic agents, and functional materials. bldpharm.comchemscene.com The combination of a chiral center with an imidazole ring, as seen in (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, presents an attractive scaffold for developing novel chiral ligands for asymmetric catalysis.
| Cation-π Interactions | The electron-rich π-system interacts with cations. | Can play a role in receptor binding and molecular recognition. |
Stereochemical Considerations and Enantiomeric Purity in Compound Research
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in chemical and pharmaceutical research. For chiral compounds like this compound, which exist as non-superimposable mirror images (enantiomers), the spatial orientation significantly dictates their interaction with other chiral molecules, such as biological receptors and enzymes.
The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even cause harmful effects. lavybenspharma.commedkoo.com The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development. syncozymes.comgoogle.com
Consequently, achieving high enantiomeric purity—the measure of how much one enantiomer is present in a mixture compared to the other—is a primary goal in modern synthetic chemistry. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that require the separate evaluation of each enantiomer in a chiral drug candidate. lavybenspharma.com This has driven significant research into methods of asymmetric synthesis and chiral purification to produce single-enantiomer compounds, ensuring optimal efficacy and minimizing potential risks.
Overview of Research Paradigms Applied to this compound
Given its structural features, research involving this compound primarily falls within the paradigm of its use as a specialized chemical intermediate. Its value is derived from the precise stereochemistry and the combination of reactive and coordinating functional groups it provides for the construction of more complex, high-value molecules.
The most prominent application of this compound is as a key chiral building block in pharmaceutical synthesis . Specifically, it is a documented intermediate in the synthesis of Eluxadoline, a drug used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). syncozymes.comlavybenspharma.comnih.gov In the total synthesis of Eluxadoline, this chiral amine is incorporated to form a critical part of the final molecular structure, highlighting the industrial and academic relevance of developing efficient and stereoselective routes to this intermediate. medkoo.comgoogle.com
Beyond this specific application, the structure of this compound makes it a candidate for exploration in other research areas:
Development of Chiral Ligands: The presence of both a chiral amine and a metal-coordinating imidazole group makes it an attractive scaffold for the synthesis of novel ligands for asymmetric catalysis. Research in this area would involve modifying the amine or imidazole portions to tune the steric and electronic properties of the resulting metal complexes. A related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, has been studied as an intermediate for N-heterocyclic carbene (NHC) ligands, suggesting a similar potential for this chiral amine. researchgate.net
Asymmetric Synthesis Studies: The synthesis of this compound itself represents a challenge in asymmetric synthesis. Research could focus on developing novel catalytic methods for its enantioselective preparation, which is a crucial aspect for its use as a pharmaceutical intermediate.
Table 3: Potential Research Applications of this compound
| Research Paradigm | Description of Application |
|---|---|
| Pharmaceutical Intermediate | Used as a key chiral fragment for the total synthesis of Eluxadoline. syncozymes.comlavybenspharma.comnih.gov |
| Asymmetric Catalysis | Potential precursor for novel chiral ligands, utilizing the amine and imidazole moieties for metal coordination. |
| Synthetic Methodology | A target molecule for the development and validation of new asymmetric synthesis methods. |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-imidazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAMJZOLMOBIL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1s 1 4 1h Imidazol 1 Yl Phenyl Ethanamine
Stereoselective Synthesis Approaches to Enantiopure (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
The generation of the single enantiomer, this compound, necessitates the use of stereoselective synthetic methods. These approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and chemoenzymatic strategies.
Asymmetric Catalysis in the Preparation of Chiral Ethanamines
Asymmetric catalysis is a powerful tool for the synthesis of chiral amines, offering a direct and atom-economical route to the desired enantiomer. One of the most common strategies involves the asymmetric reduction of a prochiral imine or the corresponding ketone.
A key precursor for the synthesis of this compound is 4'-(imidazol-1-yl)acetophenone. The asymmetric reduction of the corresponding imine, derived from this ketone, can be achieved using chiral catalysts. While direct catalytic asymmetric reductive amination of 4'-(imidazol-1-yl)acetophenone is a plausible and efficient route, specific examples in the literature for this exact transformation are not extensively detailed. However, the closely related asymmetric borane reduction of 4'-(imidazol-1-yl)acetophenone to the corresponding alcohol has been reported, utilizing spiroborate ester catalysts to achieve high enantioselectivity. sigmaaldrich.com This suggests that similar catalytic systems, adapted for reductive amination, could be highly effective.
The general approach involves the in-situ or ex-situ formation of the imine from 4'-(imidazol-1-yl)acetophenone and an ammonia source, followed by reduction with a hydride source in the presence of a chiral catalyst.
Table 1: Key Features of Asymmetric Catalysis for Chiral Ethanamine Synthesis
| Feature | Description |
| Catalyst Types | Chiral transition metal complexes (e.g., Rhodium, Iridium, Ruthenium) with chiral ligands, or organocatalysts. |
| Substrate | Prochiral ketone (4'-(imidazol-1-yl)acetophenone) or its corresponding imine. |
| Reducing Agents | Hydrosilanes, hydrogen gas, or other hydride sources. |
| Advantages | High enantioselectivity, catalytic nature (low catalyst loading), directness of the approach. |
| Challenges | Catalyst sensitivity, optimization of reaction conditions for specific substrates. |
Chiral Auxiliary-Mediated Synthesis Routes
The use of a chiral auxiliary is a well-established method for controlling stereochemistry in a synthesis. researchgate.net In this approach, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed under the stereochemical control of the auxiliary, and after the desired chiral center is established, the auxiliary is removed.
For the synthesis of this compound, a potential strategy involves the use of a chiral auxiliary, such as (S)-1-phenylethylamine, to direct the stereoselective reduction of an imine or the alkylation of a derivative.
A general sequence for this approach is as follows:
Reaction of 4'-(imidazol-1-yl)acetophenone with a chiral amine (the auxiliary) to form a chiral imine.
Diastereoselective reduction of the chiral imine. The steric hindrance of the chiral auxiliary directs the hydride attack to one face of the imine.
Removal of the chiral auxiliary, typically by hydrogenolysis, to yield the desired enantiopure amine.
Table 2: Common Chiral Auxiliaries and Their Removal
| Chiral Auxiliary | Method of Removal |
| (S)-1-Phenylethylamine | Hydrogenolysis |
| Evans' Oxazolidinones | Hydrolysis (acidic or basic) |
| Pseudoephedrine | Hydrolysis or reduction |
While this method is robust and reliable, it is less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary.
Chemoenzymatic Synthesis of Chiral Amines Utilizing Biocatalysts
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, such as transaminases, can catalyze the asymmetric amination of ketones with high enantioselectivity under mild reaction conditions.
The synthesis of this compound can be envisioned through the enzymatic transamination of 4'-(imidazol-1-yl)acetophenone. In this process, a transaminase enzyme transfers an amino group from an amino donor (e.g., isopropylamine or alanine) to the ketone, creating the chiral amine. The stereochemical outcome is determined by the specific enzyme used, and a wide variety of engineered transaminases are commercially available, allowing for the synthesis of either the (R) or (S) enantiomer.
Table 3: Advantages of Chemoenzymatic Synthesis
| Advantage | Description |
| High Enantioselectivity | Enzymes often exhibit near-perfect enantioselectivity (>99% ee). |
| Mild Reaction Conditions | Reactions are typically carried out in aqueous media at or near room temperature and neutral pH. |
| Environmental Friendliness | Avoids the use of heavy metals and harsh reagents. |
| Substrate Specificity | Enzymes can be highly specific for their substrates, leading to fewer byproducts. |
Classical and Modern Synthetic Routes for this compound
Alongside stereoselective methods, classical and modern organic synthesis techniques are employed to construct the racemic backbone of the molecule, which can then be resolved, or adapted for asymmetric synthesis.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis and a direct method for preparing 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine from 4'-(imidazol-1-yl)acetophenone. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions and achieve high yields.
A typical procedure would involve stirring 4'-(imidazol-1-yl)acetophenone with a large excess of ammonium acetate (B1210297) or ammonia in a suitable solvent, followed by the addition of a reducing agent. The resulting racemic amine can then be resolved into its enantiomers using a chiral resolving agent.
Nucleophilic Substitution Reactions in Imidazole (B134444) Derivatives
The synthesis of the 4-(1H-imidazol-1-yl)phenyl moiety itself can be achieved through nucleophilic substitution reactions. A common approach is the reaction of a phenyl derivative bearing a leaving group with imidazole.
For the synthesis of the precursor 4'-(imidazol-1-yl)acetophenone, one could employ the reaction of 4'-fluoroacetophenone or 4'-chloroacetophenone with imidazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution reaction, often catalyzed by copper salts, provides the desired ketone precursor for subsequent amination reactions.
An alternative route involves the reaction of an α-haloketone with formamide, which can lead to the formation of the imidazole ring directly on the phenyl group. nih.gov
Table 4: Summary of Synthetic Routes
| Route | Key Reaction | Starting Materials | Key Features |
| Asymmetric Catalysis | Asymmetric reductive amination | 4'-(imidazol-1-yl)acetophenone, ammonia source, chiral catalyst | Direct, atom-economical, high enantioselectivity. |
| Chiral Auxiliary | Diastereoselective reduction | 4'-(imidazol-1-yl)acetophenone, chiral auxiliary | Reliable, well-established, requires stoichiometric auxiliary. |
| Chemoenzymatic | Enzymatic transamination | 4'-(imidazol-1-yl)acetophenone, amino donor, transaminase | Highly selective, environmentally friendly, mild conditions. |
| Reductive Amination | Imine formation and reduction | 4'-(imidazol-1-yl)acetophenone, ammonia source, reducing agent | Classical, straightforward, yields racemic product. |
| Nucleophilic Substitution | N-Arylation of imidazole | 4'-haloacetophenone, imidazole, base | Forms the key phenyl-imidazole linkage. |
Cyclization Reactions for Imidazole Ring Construction
The formation of the imidazole ring is a fundamental aspect of the synthesis of this compound. Several classical and modern cyclization methods can be employed to construct this heterocyclic core.
One of the most established methods is the Debus-Radziszewski imidazole synthesis , a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgslideshare.netscribd.com In the context of the target molecule, a potential precursor would be 4-(1-aminoethyl)benzaldehyde, which could react with a 1,2-dicarbonyl compound like glyoxal in the presence of ammonia. This approach offers the advantage of readily available starting materials and a straightforward reaction setup. However, a significant drawback of the classical Debus-Radziszewski synthesis is that it can often result in low yields and the formation of side products. ijprajournal.com
Another versatile approach involves the reaction of α-haloketones with amidines . This method is effective for producing variously substituted imidazoles. For the synthesis of the target compound, an appropriately substituted α-haloketone could be reacted with a suitable amidine. slideshare.net The reaction of α-aminoketones with formamide also provides a pathway to substituted imidazoles. wikipedia.org
Modern synthetic strategies offer more controlled and efficient routes. For instance, the reaction of vinyl azides with amidines can lead to the formation of 2,4-disubstituted-1H-imidazoles through a [3+2] cyclization, offering a catalyst-free approach.
A summary of potential cyclization strategies is presented in the table below.
| Reaction Name | Reactants | General Conditions | Advantages | Disadvantages |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Condensation, often with heating | Readily available starting materials | Often low yields, potential for side products ijprajournal.com |
| From α-Haloketones | α-Haloketone, Amidine | Condensation | Good for various substitutions | Requires synthesis of specific precursors |
| From α-Aminoketones | α-Aminoketone, Formamide | High temperature | Versatile | Harsh reaction conditions |
Palladium-Catalyzed Arylation Reactions in Imidazole Synthesis
A key step in the synthesis of this compound is the formation of the N-aryl bond between the imidazole ring and the phenyl group. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for this transformation. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine, in this case, imidazole. organic-chemistry.org
The general transformation involves the reaction of imidazole with a chiral aryl halide precursor, such as (S)-1-(4-bromophenyl)ethanamine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency and selectivity of the reaction. Sterically hindered biaryl phosphine ligands, such as XPhos and RuPhos, have proven to be highly effective in promoting the N-arylation of imidazoles. mit.edu
The reaction is highly regioselective, favoring N1-arylation of unsymmetrical imidazoles, which is crucial for the synthesis of the desired product. mit.edunih.gov One of the challenges in this reaction is the potential for the imidazole substrate to inhibit the formation of the active Pd(0)-ligand complex. This can be overcome by pre-activating the palladium catalyst and ligand before adding the imidazole. mit.edunih.gov
Precursor Design and Reaction Condition Optimization
Selection of Starting Materials for Imidazole Ring Formation
The choice of starting materials is dictated by the chosen synthetic strategy for constructing the imidazole ring. For a Debus-Radziszewski approach, precursors would include a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde bearing the chiral aminoethylphenyl group (e.g., 4-((1S)-1-aminoethyl)benzaldehyde), and a source of ammonia.
Alternatively, if building the imidazole ring onto a pre-formed phenyl-imidazole scaffold is desired, starting materials for a subsequent functionalization could be employed. For instance, a reaction between an α-bromo-ketone and formamide can be used for de novo imidazole ring synthesis. gentaur.com
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the palladium-catalyzed N-arylation, several parameters can be fine-tuned.
Catalyst System: The combination of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand significantly impacts the reaction outcome. A screening of different ligands is often necessary to identify the most effective one for a specific substrate combination.
Base: The choice of base is also critical. Common bases used in Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can influence the reaction rate and selectivity. nih.gov
Solvent: The reaction solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Toluene, dioxane, and THF are commonly used solvents for these types of cross-coupling reactions. nih.gov
Temperature: The reaction temperature is a key parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the catalyst or reactants.
An illustrative example of reaction condition optimization for a generic Buchwald-Hartwig N-arylation of imidazole is provided in the table below.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 90 | 78 |
| 4 | Pd(OAc)₂ | XPhos | NaOtBu | THF | 80 | 88 |
Derivatization Strategies for Analog Synthesis and Structural Modification Studies
The this compound scaffold provides multiple opportunities for derivatization to generate analogs for structural modification studies. The primary amine group is a key handle for such modifications.
N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to introduce a variety of substituents. These modifications can be used to probe the structure-activity relationships of the molecule. For instance, reaction with various alkyl halides or acyl chlorides can generate a library of N-substituted derivatives.
Chiral Auxiliary Applications: The chiral 1-phenylethylamine moiety itself is a well-established chiral auxiliary in asymmetric synthesis. scribd.com This intrinsic property can be exploited in the design of more complex chiral molecules. The synthesis of novel, optically active heterocyclic systems often utilizes chiral amines like 1-phenylethylamine as starting materials. scribd.com
Modifications of the Imidazole Ring: The imidazole ring can also be a site for derivatization. For example, electrophilic substitution reactions can introduce substituents at the C4 or C5 positions of the imidazole ring, although regioselectivity can be a challenge.
Chiral Resolution: If a racemic synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is pursued, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation and liberation of the desired enantiomer. onyxipca.com
Molecular Recognition and Ligand Interaction Studies of 1s 1 4 1h Imidazol 1 Yl Phenyl Ethanamine
Theoretical and Computational Approaches to Molecular Interactions
Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule like (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine and biological macromolecules. These methods are crucial in modern drug discovery for identifying potential biological targets and understanding binding mechanisms. However, a thorough search has found no specific studies applying these techniques directly to this compound.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the widespread use of this method for other imidazole-containing compounds, no molecular docking studies specifically investigating the interactions of this compound with any biological targets have been identified in the current scientific literature.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing detailed information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding. There are currently no published MD simulation studies focused on complexes formed between this compound and any biomolecules.
Quantum Chemical Studies and DFT Analysis of Interaction Energetics
Quantum chemical methods, including Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules and the energetics of their interactions with high accuracy. While DFT has been applied to a variety of imidazole (B134444) derivatives to understand their electronic properties and reactivity, no specific quantum chemical studies or DFT analyses on the interaction energetics of this compound have been found.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. A search of the available literature did not yield any studies that have performed an MEP analysis on this compound.
In Vitro Biochemical Characterization of Target Interactions
In vitro biochemical assays are essential for validating the predictions from computational models and for characterizing the functional effects of a compound on its biological targets. These experiments provide quantitative data on binding affinity, enzyme inhibition, and mechanisms of action.
Enzyme Kinetic Studies of Inhibition and Modulation Mechanisms
Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits or modulates the activity of an enzyme, providing key parameters such as the inhibition constant (Kᵢ). There is no available data from enzyme kinetic studies detailing the inhibitory or modulatory effects of this compound on any specific enzyme targets. While some imidazole-containing compounds are known as aromatase inhibitors, no such activity has been biochemically characterized for this specific molecule.
Receptor Binding Assays for Mechanistic Insight
Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor and provide insights into its mechanism of action. nih.gov These assays typically utilize a radiolabeled ligand that binds to the receptor and measure the ability of the test compound, in this case this compound, to displace the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
While specific binding assay data for this compound is not extensively detailed in the provided search results, the methodology can be illustrated by studies on structurally related imidazole-based compounds. For instance, studies on histamine (B1213489) H3 receptor ligands, which also feature an imidazole core, demonstrate how binding assays can elucidate ligand-receptor interactions. In such studies, distinct enantiomers are tested for their affinity and functional activity at the target receptor. nih.gov A similar approach would be employed for this compound to determine its binding profile at various receptors. The data would typically be presented to show affinity (Ki) and functional response (e.g., pD2 for agonists).
Table 1: Illustrative Receptor Binding and Functional Activity Data (Note: This data is representative of assays performed on related histamine H3 receptor ligands and is for illustrative purposes to show typical data output.)
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (pD2) |
| Ligand X (S-enantiomer) | Histamine H3 | 15 | 7.1 |
| Ligand X (R-enantiomer) | Histamine H3 | 150 | 6.2 |
This type of data provides mechanistic insight by quantifying the compound's affinity for its target and its functional consequence (e.g., agonist or antagonist activity).
Biophysical Characterization of Compound-Protein Interactions
To gain a deeper understanding of the binding event beyond affinity values, biophysical techniques are employed. Isothermal titration calorimetry (ITC) is a powerful tool used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). These parameters reveal the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).
For example, studies on the binding of structurally similar 1- and 4-substituted chlorophenylimidazoles to cytochrome P450 enzymes reveal distinct thermodynamic signatures for each isomer. utmb.edu ITC experiments showed that while both compounds might have similar binding affinities, the enthalpic and entropic contributions to the binding energy can be strikingly different, suggesting different binding modes and induced conformational changes in the protein's active site. utmb.edu For this compound, ITC would be used to determine how it interacts with its protein target, providing a complete thermodynamic profile of the binding event.
Table 2: Representative Thermodynamic Parameters from ITC Analysis (Note: This table illustrates the type of data obtained from ITC experiments, based on findings for related phenyl-imidazole compounds binding to a protein target.) utmb.edu
| Ligand | Binding Affinity (Kd, µM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (-TΔS, kcal/mol) |
| Isomer A | 0.5 | -7.5 | -1.2 |
| Isomer B | 0.8 | -4.3 | -4.5 |
Such data indicates whether the binding is primarily enthalpy-driven (strong, direct interactions like hydrogen bonds) or entropy-driven (often involving the release of water molecules from the binding site). X-ray crystallography can further complement this data by providing a high-resolution three-dimensional structure of the compound bound to its protein target, revealing the precise orientation and key atomic contacts. utmb.edu
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Exploration
SAR and SPR studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the chemical structure and evaluating the impact on its biological activity and physical properties.
Positional Scanning and Substituent Effects on Binding
The arrangement of functional groups on the core scaffold of this compound is critical for its interaction with a target receptor. Positional scanning involves moving substituents to different positions on the phenyl and imidazole rings to probe the steric and electronic requirements of the binding pocket.
Studies on related phenyl-imidazole derivatives have shown that the point of attachment between the two rings significantly impacts binding and function. For instance, the binding of 1-phenylimidazole (B1212854) versus 4-phenylimidazole (B135205) to certain enzymes revealed that the availability of the imidazole nitrogens for interaction is a key determinant of affinity. utmb.edunih.gov In many cases, one of the imidazole nitrogens acts as a crucial hydrogen bond acceptor or a ligand for a metal ion (e.g., heme iron), and substituting this nitrogen (as in a 1-substituted imidazole) can abolish activity at that target. nih.gov
Furthermore, adding various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring can modulate binding affinity. These effects can be attributed to changes in electronics (electron-donating vs. electron-withdrawing groups) or sterics (the size and shape of the substituent). A systematic exploration of these changes helps to map the receptor's binding site. mdpi.comresearchgate.net
Table 3: Illustrative SAR Data for Phenyl Ring Substituents (Note: This table is a hypothetical representation based on general SAR principles to illustrate how substituent changes on the phenyl ring of a core structure might affect binding affinity.)
| Compound Analogue | Phenyl Ring Substituent | Relative Binding Affinity (IC50, nM) |
| Unsubstituted | -H | 100 |
| Fluoro-substituted | 4-F | 50 |
| Methoxy-substituted | 4-OCH3 | 250 |
| Chloro-substituted | 4-Cl | 45 |
| Methyl-substituted | 4-CH3 | 120 |
This data helps build a quantitative structure-activity relationship (QSAR) model to predict the activity of novel analogues.
Stereochemical Influence on Molecular Recognition and Activity
Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. nih.govmdpi.com The this compound molecule contains a chiral center at the carbon atom bearing the amine group. This means it exists as two enantiomers: the (S)- and (R)-forms. It is common for one enantiomer (the eutomer) to have significantly higher affinity and/or efficacy for its target receptor than the other (the distomer).
This principle is clearly demonstrated in studies of related chiral compounds. For example, the enantiomers of the histamine H3 receptor agonist 2-(1H-imidazol-4-yl)cyclopropylamine were synthesized and tested separately. The (1S,2S)-enantiomer was found to be approximately ten times more potent than its (1R,2R)-enantiomer, highlighting the strict stereochemical requirements of the H3 receptor binding site. nih.gov The absolute configuration was confirmed by X-ray crystallography, providing a structural basis for the observed difference in activity. nih.gov
For this compound, it is expected that the (S)-enantiomer and its corresponding (R)-enantiomer would exhibit different biological activities. A comparative study of the two pure enantiomers is essential to characterize the compound's stereospecific interactions and to ensure that the therapeutically active form is developed.
Table 4: Activity Comparison of Enantiomers for a Related Chiral Ligand (Note: This data is from a study on the enantiomers of 2-(1H-imidazol-4-yl)cyclopropylamine and illustrates the typical differences in activity observed between stereoisomers.) nih.gov
| Enantiomer | Receptor Target | Agonist Activity (pD2) |
| (1S,2S)-isomer | Histamine H3 | 7.1 |
| (1R,2R)-isomer | Histamine H3 | 6.1 |
This difference in potency underscores the importance of chiral recognition in molecular interactions and is a critical consideration in drug design and development.
Applications of 1s 1 4 1h Imidazol 1 Yl Phenyl Ethanamine As a Research Tool and Building Block
Use as a Chiral Building Block in Complex Molecule Synthesis
The primary application of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is as a chiral building block in the synthesis of complex organic molecules, particularly pharmaceuticals. Its stereochemically defined amine group is instrumental in constructing molecules with specific three-dimensional arrangements, which is often critical for biological activity.
Application in Crystallographic Studies as a Co-crystallized Ligand or Structural Model
The imidazole (B134444) and phenyl-ethanamine components of this compound make it and its derivatives valuable ligands in crystallographic studies. These studies help to elucidate the three-dimensional structures of macromolecules, such as enzymes, providing insights into their function and mechanism of action.
Specifically, derivatives containing the 4-(1H-imidazol-1-yl)phenyl group are used to study cytochrome P450 enzymes, a superfamily of proteins involved in metabolism. The imidazole nitrogen atom can coordinate to the heme iron atom in the active site of these enzymes. For instance, the crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis has been solved in complex with azole inhibitors. pnas.orgnih.govresearchgate.netcapes.gov.br CYP51 is a crucial enzyme in sterol biosynthesis and a primary target for azole antifungal drugs. nih.govfrontiersin.org By co-crystallizing the enzyme with inhibitors structurally related to this building block, researchers can map the precise interactions within the active site. This structural information is invaluable for the rational design of new, more potent, and selective antifungal agents. nih.govresearchgate.net
Below is a table summarizing crystallographic data for Mycobacterium tuberculosis CYP51 in complex with an inhibitor, illustrating the type of data obtained from such studies.
| Parameter | Value |
| PDB ID | Not specified in abstracts |
| Space Group | P2₁2₁2₁ pnas.org |
| Unit Cell Dimensions (Å) | a = 46.14, b = 83.86, c = 109.56 pnas.org |
| Resolution (Å) | 2.1 - 2.2 pnas.orgnih.govresearchgate.net |
| Key Interactions | Imidazole nitrogen coordinates to the heme iron researchgate.net |
This data is representative of CYP51 complexed with azole inhibitors.
Development as a Molecular Probe for Specific Biochemical Pathways
Molecular probes are essential tools for studying complex biological processes. Due to its inherent biological relevance, this compound and its derivatives are developed as molecular probes to investigate specific biochemical pathways. The imidazole moiety is a known pharmacophore that interacts with various biological targets, particularly metalloenzymes. researchgate.net
The most significant application in this area is in the study of ergosterol (B1671047) biosynthesis, a vital pathway in fungi. As mentioned, the enzyme CYP51 is a key player in this pathway, and azole compounds are potent inhibitors. frontiersin.org Molecules derived from this compound can be synthesized with modifications, such as fluorescent tags or reactive groups, to serve as probes. These probes can be used to:
Identify and characterize enzyme-inhibitor interactions.
Visualize the localization of the target enzyme within cells.
Quantify enzyme activity in biological samples.
By understanding how these probes interact with CYP51 and other components of the sterol synthesis pathway, researchers can gain deeper insights into the mechanisms of antifungal drug action and the development of drug resistance. nih.govresearchgate.net This knowledge is critical for developing next-generation therapies to combat challenging fungal infections.
Utility in Coordination Chemistry as a Ligand
The nitrogen atoms in the imidazole ring and the primary amine group of this compound make it an effective ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The ability of this compound to act as a bidentate or bridging ligand allows for the synthesis of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net
Imidazole-containing ligands are widely used to construct coordination complexes with transition metals like copper, nickel, and tin. researchgate.netrsc.orgbohrium.com The resulting complexes can have interesting structural features and potential applications in:
Catalysis: The metal centers can act as catalytic sites for various chemical transformations.
Luminescence: Some complexes exhibit fluorescent or phosphorescent properties, making them useful as sensors or in optical devices. rsc.org
Adsorption: Porous MOFs can be used for gas storage and separation.
The specific stereochemistry of the (1S)-enantiomer can also be used to induce chirality in the resulting metal complex, which is highly desirable for applications in asymmetric catalysis. The versatile coordination modes of the imidazole group, combined with the chiral amine, provide a rich platform for designing novel and functional coordination compounds. nih.gov
Advanced Analytical and Spectroscopic Methodologies in 1s 1 4 1h Imidazol 1 Yl Phenyl Ethanamine Research
Chiral Analytical Techniques for Enantiomeric Excess Determination
Ensuring the enantiomeric purity of a chiral compound is a critical requirement in the pharmaceutical industry. researchgate.net The differential biological activity of enantiomers necessitates precise methods to quantify the excess of the desired enantiomer in a sample. researchgate.net Chiral chromatography and chiroptical spectroscopy are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for the analysis of enantiomers. researchgate.netresearchgate.net The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. core.ac.ukresearchgate.net
In Chiral HPLC , polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and frequently used for separating a wide range of chiral compounds, including those with imidazole (B134444) moieties. researchgate.netmdpi.com For instance, the enantioselective analysis of chiral imidazolines has been successfully performed using a Chiralpak® IB column, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The choice of mobile phase, which can be either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with additives), is crucial for optimizing resolution. researchgate.netmdpi.com
Table 1: Representative Chiral HPLC Conditions for Imidazole-Related Compounds
| Parameter | Condition | Source(s) |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | mdpi.com |
| Mobile Phase (Reversed-Phase) | Acetonitrile/Methanol/40 mM NH₄OAc | mdpi.com |
| Mobile Phase (Normal-Phase) | n-Hexane/Ethanol/Diethylamine (DEA) | core.ac.uk |
| Detection | UV at 254 nm | mdpi.com |
Chiral GC is another effective method for enantiomeric separation, particularly for volatile and thermally stable compounds. Chiral GC columns often incorporate derivatized cyclodextrins into a stationary phase. researchgate.net These cyclodextrin (B1172386) macromolecules create a chiral environment that allows for the differential interaction and separation of enantiomers. researchgate.net For amine compounds like (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, derivatization may sometimes be employed to improve volatility and chromatographic performance, although direct separation is often achievable.
Optical rotation and circular dichroism (CD) are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light.
Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. figshare.com This property, known as optical activity, is measured using a polarimeter. rsc.orgrsc.org Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. figshare.com The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). rsc.org The specific rotation [α] is a standardized physical constant for a chiral compound, calculated from the observed rotation, concentration, and path length. figshare.comrsc.org A racemic (50:50) mixture of enantiomers will exhibit no optical activity as the rotations cancel each other out. figshare.com By measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined.
Circular Dichroism (CD) Spectroscopy is based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. beilstein-journals.org An ECD (Electronic Circular Dichroism) spectrum plots this difference in absorption against wavelength. beilstein-journals.org Enantiomers produce mirror-image CD spectra, making this technique highly effective for their differentiation and quantification. researchgate.net The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral substance. This method is particularly sensitive and can be used for rapid analysis, especially when combined with high-throughput systems. researchgate.net
Structural Elucidation via Advanced Spectroscopic Methods for Derivatives
The synthesis of this compound often involves intermediates and leads to various derivatives. Spectroscopic methods such as NMR, MS, and IR are indispensable for confirming the structures of these related compounds. A key precursor and derivative is 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, whose spectroscopic data provides a clear example of these analytical applications. researchgate.netrsc.org
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
For the derivative 1-[4-(1H-imidazol-1-yl)phenyl]ethanone , the ¹H NMR spectrum shows distinct signals for each type of proton. researchgate.netrsc.org The protons on the imidazole ring appear as singlets, while the protons on the para-substituted phenyl ring appear as doublets due to coupling with their neighbors. researchgate.net The methyl protons of the acetyl group appear as a sharp singlet further upfield. researchgate.net
The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom. researchgate.netrsc.org The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield shift (around 196.5 ppm). researchgate.net The carbons of the aromatic rings appear in the typical region of 117-141 ppm, while the methyl carbon is found at a high field position (around 26.6 ppm). researchgate.net
Table 2: ¹H and ¹³C NMR Data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone in CDCl₃
| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Source(s) |
|---|---|---|---|
| Carbonyl C=O | - | 196.5 | researchgate.net |
| Phenyl C | - | 140.8, 135.4, 131.2, 120.7 | researchgate.net |
| Phenyl H | 8.09 (d), 7.51 (d) | - | researchgate.net |
| Imidazole C | - | 135.8, 130.4, 117.7 | researchgate.net |
| Imidazole H | 7.95 (s), 7.35 (s), 7.25 (s) | - | researchgate.net |
| Methyl CH₃ | 2.62 (s) | 26.6 | researchgate.net |
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For derivatives like 1-methyl-4-phenyl-1H-imidazol-2-amine, Electrospray Ionization (ESI-MS) can readily identify the protonated molecule [M+H]⁺, confirming its molecular weight. researchgate.net
The fragmentation pattern observed in MS provides structural clues. For molecules with a 1-phenylethane core, a common fragmentation is the loss of a methyl group (•CH₃), leading to a stable benzylic cation. For instance, in the mass spectrum of 1-phenylethanol, the molecular ion peak is at m/z 122, and a major fragment is observed at m/z 107, corresponding to the loss of a methyl radical. researchgate.net A similar fragmentation would be expected for the target amine and its derivatives, providing evidence for the ethylamine (B1201723) side chain.
Table 3: Expected Mass Spectrometry Fragments for the 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Core
| Fragment | Description | Expected m/z | Source(s) |
|---|---|---|---|
| [M]⁺ | Molecular Ion | 187 | |
| [M-CH₃]⁺ | Loss of a methyl group | 172 | researchgate.net |
| [M-NH₂CH₃]⁺ | Cleavage of the ethylamine side chain | 143 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, the IR spectrum clearly indicates the presence of the key functional groups. researchgate.net A strong absorption band around 1665 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone. researchgate.netmdpi.com Bands in the 1606 cm⁻¹ region correspond to C=N stretching within the imidazole ring, and the peak at 814 cm⁻¹ is indicative of a para-substituted benzene (B151609) ring. researchgate.net This information rapidly confirms the successful synthesis of the ketone derivative.
Table 4: Key IR Absorption Bands for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
|---|---|---|---|
| 1665 | C=O Stretch | Ketone | researchgate.net |
| 1606 | C=N Stretch | Imidazole Ring | researchgate.net |
| 1530 | N-C Stretch | Imidazole Ring | researchgate.net |
| 814 | C-H Bend (out-of-plane) | para-Substituted Benzene | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation and configuration. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions that stabilize the structure, such as hydrogen bonding and π-π stacking.
As of the current literature review, a complete single-crystal X-ray diffraction study for the specific compound, this compound, has not been publicly reported. However, crystallographic data from closely related structures, such as 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, provide valuable insights into the likely solid-state characteristics. For this precursor, the crystal structure has been determined to be in the triclinic system. nih.gov
Chromatographic Separations for Reaction Monitoring and Product Purification
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling both real-time monitoring of reaction progress and efficient purification of the final product. The selection of the appropriate chromatographic method and conditions is critical for achieving high purity.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of synthetic reactions leading to imidazole-containing compounds. mdpi.comrsc.org By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with a suitable solvent system, the consumption of starting materials and the formation of the product can be visualized, often under UV light. mdpi.com This allows for the determination of the optimal reaction time and helps in identifying the presence of byproducts.
Product Purification: For the purification of compounds structurally similar to this compound, flash column chromatography is the most commonly employed technique. rsc.orgresearchgate.net This preparative method utilizes a stationary phase, such as silica gel, and a mobile phase composed of a mixture of organic solvents to separate the target compound from unreacted starting materials and impurities. The polarity of the solvent system is optimized to ensure good separation. Typical solvent systems for related aromatic imidazole compounds include gradients of ethyl acetate (B1210297) (EtOAc) in hexanes or dichloromethane. mdpi.comrsc.org
Given the chiral nature of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique. It is used to determine the enantiomeric excess (er) or enantiomeric purity of the synthesized material. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org
The following table summarizes common chromatographic conditions used for the analysis and purification of analogous imidazole-containing aromatic amines.
| Technique | Application | Stationary Phase | Mobile Phase (Eluent) | Detection | Reference |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel 60 HF₂₅₄ | 5% Dichloromethane/Hexanes | UV Radiation | mdpi.com |
| Flash Column Chromatography | Product Purification | Silica Gel (SiO₂) | Ethyl Acetate (EtOAc) | - | rsc.org |
| Column Chromatography | Product Purification | Silica Gel | EtOAc / Hexane System | - | rsc.org |
| Chiral HPLC | Enantiomeric Purity | Chiralcel OD | Hexane/Isopropanol (95/5) | UV (240 nm) | rsc.org |
Future Research Horizons for this compound: A Roadmap for Scientific Exploration
The chiral amine this compound, a molecule possessing a unique combination of a stereocenter and a biologically relevant imidazole moiety, is emerging as a compound of significant interest for future scientific investigation. While its current applications are being explored, a forward-looking perspective reveals several promising avenues for research that could unlock its full potential. These future directions range from the development of sustainable and efficient production methods to its application as a molecular probe for elucidating complex biological mechanisms. This article outlines key areas of prospective research focused on this intriguing molecule, emphasizing novel synthetic strategies, advanced computational modeling, exploration of new biological targets for mechanistic understanding, and the formulation of structure-based design principles.
Q & A
Q. What are the established synthetic routes for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, and how can stereoselectivity be ensured?
The synthesis of this chiral amine typically involves asymmetric reduction of a prochiral ketone precursor (e.g., 4-(1H-imidazol-1-yl)acetophenone) using catalysts like chiral boranes or enzymatic methods. For example, enzymatic reduction with ketoreductases can achieve high enantiomeric excess (>95%) under mild conditions . Key validation steps include chiral HPLC or polarimetry to confirm stereochemical purity, coupled with H/C NMR to verify structural integrity.
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the absolute configuration of the (1S)-enantiomer. Use SHELX-2018 for structure refinement , with emphasis on Flack parameter analysis to validate chirality. Crystallization conditions (e.g., solvent mixtures, slow evaporation) must be optimized to obtain high-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, improving resolution .
Q. What preliminary biological screening assays are recommended for this compound?
Prioritize receptor binding assays (e.g., serotonin or histamine receptors due to the imidazole moiety) using radioligand displacement methods. For functional activity, employ cAMP or calcium flux assays in HEK293 cells transfected with target receptors. Toxicity screening via MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines is advised to establish baseline safety profiles .
Advanced Research Questions
Q. How can computational modeling predict the enantiomer-specific interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model the (1S)-enantiomer’s binding to receptors like 5-HT or H. Focus on hydrogen bonding between the amine group and conserved aspartate residues, and π-π stacking of the imidazole-phenyl moiety with aromatic receptor pockets . Compare results with the (1R)-enantiomer to identify stereospecific affinity differences .
Q. What strategies resolve contradictory data in biological activity between this compound and its structural analogs?
Conduct comparative SAR studies using analogs from (e.g., 4-(1H-imidazol-1-ylmethyl)aniline) to isolate critical substituent effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling. If discrepancies persist, evaluate off-target effects via kinome-wide screening or transcriptomic analysis .
Q. How can asymmetric synthesis be optimized for large-scale production while maintaining enantiopurity?
Transition from batch to flow chemistry using immobilized chiral catalysts (e.g., Rh-DuPhos complexes) to enhance reaction control and scalability. Monitor reaction progress via inline FTIR or Raman spectroscopy. Post-synthesis, employ simulated moving bed (SMB) chromatography for enantiomer separation, achieving >99% purity for pharmacological studies .
Q. What analytical techniques address spectral overlap in NMR characterization of this compound?
Use N-H HMBC to resolve imidazole proton assignments, which often overlap with aromatic signals. For chiral discrimination, F NMR with a chiral solvating agent (e.g., TRISPHAT) induces distinct chemical shifts for enantiomers. Dynamic NMR (DNMR) at variable temperatures can also elucidate conformational exchange processes .
Methodological Notes
- Crystallography : Validate SHELX-refined structures using the CCDC database and check for twinning with PLATON .
- Computational Studies : Cross-validate docking results with free-energy perturbation (FEP) calculations to improve binding affinity predictions .
- Synthesis : Prioritize green chemistry principles (e.g., biocatalysis) to reduce waste and improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
